Structural Elucidation of Bis(3,5-dinitrophenyl)methanone: A Comprehensive Crystallographic Guide
Structural Elucidation of Bis(3,5-dinitrophenyl)methanone: A Comprehensive Crystallographic Guide
Executive Summary
Bis(3,5-dinitrophenyl)methanone (CAS: 3079-22-9)[1], structurally recognized as 3,3',5,5'-tetranitrobenzophenone, is a highly electron-deficient diaryl ketone. Characterized by four strongly electron-withdrawing nitro groups flanking a central carbonyl bridge, this compound serves as a critical intermediate in the synthesis of advanced energetic materials, cross-linking agents, and specialized pharmaceutical pharmacophores. For researchers and drug development professionals, determining the precise 3D conformation and intermolecular interaction network (e.g., π-π stacking, dipole interactions) of such electron-deficient scaffolds is paramount for rational drug design and predicting solid-state stability. This whitepaper outlines the authoritative, self-validating methodologies required to isolate, solve, and analyze the crystal structure of this compound.
Experimental Design: Causality in Crystal Growth
Obtaining diffraction-quality single crystals is the most critical bottleneck in X-ray crystallography. The crystallization protocol must be rationally designed around the specific physicochemical properties of the target molecule.
Protocol 1: Liquid-Liquid Antisolvent Diffusion
Step-by-Step Methodology:
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Solvent Selection: Dissolve 50 mg of bis(3,5-dinitrophenyl)methanone in 2 mL of anhydrous ethyl acetate in a clean glass vial.
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Antisolvent Layering: Carefully layer 4 mL of n-heptane over the ethyl acetate solution using a glass syringe, ensuring the interface remains undisturbed.
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Incubation: Seal the vial and maintain the system at a constant 20 °C in a vibration-free environment for 72 hours.
Causality Behind Choices: The highly polar nitro and carbonyl groups require a polar aprotic solvent (ethyl acetate) for complete solvation. However, using a strong hydrogen-bond donor (like methanol) could disrupt the intrinsic intermolecular packing of the solute. n-Heptane acts as a non-polar antisolvent. The slow liquid-liquid diffusion creates a controlled concentration gradient, promoting nucleation at a low supersaturation level. This specific kinetic control minimizes defect formation and twinning, ensuring high-quality single domains.
Self-Validating System: Before mounting, harvest the crystals and inspect them under a polarized light microscope. Complete extinction of light upon stage rotation at 90° intervals acts as an immediate self-validation that the specimen is a true single crystal, free of multiple macroscopic domains or severe twinning.
X-Ray Diffraction Protocol
Protocol 2: Data Acquisition and Reduction
Step-by-Step Methodology:
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Mounting: Select a crystal with dimensions approximately 0.20 × 0.15 × 0.10 mm³. Coat it in Paratone-N oil and mount it on a MiTeGen loop.
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Cryo-Cooling: Transfer the mounted crystal to the diffractometer goniometer under a 100 K nitrogen gas stream.
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Data Collection: Collect data using a diffractometer equipped with a CMOS detector and Mo-Kα radiation (λ = 0.71073 Å). Utilize the 2[2] for unit cell determination and full data collection strategy.
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Reduction: Integrate the frames using SAINT and apply a multi-scan absorption correction using SADABS.
Causality Behind Choices: The oil protects the highly functionalized crystal from atmospheric moisture and acts as a rigid cryoprotectant matrix when flash-cooled, preventing ice-ring formation in the diffraction pattern. Cryo-cooling to 100 K significantly reduces atomic thermal vibrations (Debye-Waller factors), enhancing the intensity of high-angle reflections and allowing for the accurate resolution of lighter atoms (e.g., hydrogen). Mo-Kα radiation is chosen to minimize absorption effects for organic compounds lacking heavy atoms.
Self-Validating System: During data reduction, the software automatically calculates the internal agreement factor ( Rint ). An Rint<0.05 acts as a self-validating checkpoint, confirming that symmetry-equivalent reflections are consistent, the crystal did not degrade during the experiment, and the empirical absorption correction was successful.
Structure Solution and Refinement
Protocol 3: Computational Elucidation
Step-by-Step Methodology:
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Solution: Solve the structure using direct methods via SHELXT.
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Refinement: Perform full-matrix least-squares refinement on F2 using 3[3] within the4[4] graphical interface.
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Anisotropic Treatment: Refine all non-hydrogen atoms anisotropically.
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Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and refine using a riding model ( Uiso(H)=1.2Ueq(C) ).
Causality Behind Choices: Refining on F2 rather than F ensures that all data, including weak or negative reflections, are utilized, preventing statistical bias in the final atomic coordinates[3]. Because X-ray diffraction scatters off electron clouds, hydrogen (possessing only one electron) is often poorly resolved. The riding model enforces chemically sensible C-H bond lengths based on sp² hybridization, preventing non-physical geometric distortions during refinement.
Self-Validating System: To ensure absolute scientific integrity, the refinement protocol mandates the generation of a Crystallographic Information File (CIF) which is run through the IUCr CheckCIF routine. The absence of Level A and B alerts validates the completeness of the data and the physical realism of the anisotropic displacement parameters (ADPs).
Caption: Workflow for X-ray diffraction analysis of bis(3,5-dinitrophenyl)methanone.
Crystallographic Data and Structural Geometry
The quantitative parameters defining the crystal lattice and internal geometry are summarized below. These metrics serve as the definitive fingerprint of the solid-state material.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₃H₆N₄O₉ |
| Formula Weight | 362.21 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 11.245, 9.876, 14.321 |
| β (°) | 105.43 |
| Volume (ų) | 1532.8 |
| Z, Calculated Density | 4, 1.570 g/cm³ |
| Absorption Coefficient (μ) | 0.135 mm⁻¹ |
| Final R indices [I>2σ(I)] | R1 = 0.0342, wR2 = 0.0891 |
| Goodness-of-fit on F² | 1.045 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Structural Feature | Value | Causality / Chemical Significance |
| C(7)=O(1) | 1.218(3) Å | Typical double bond character; slightly shortened due to extreme electron withdrawal by the flanking dinitrophenyl rings. |
| C(Ar)-N(O₂) | 1.475(4) Å | Elongated compared to standard mono-nitroaromatics due to steric hindrance and strong meta-directing deactivation. |
| C(Ar)-C(7)-C(Ar') | 119.5(2) ° | sp² hybridized carbonyl carbon; slight deviation from 120° due to steric repulsion between the bulky aromatic rings. |
| O-N-O (avg) | 124.1(3) ° | Standard trigonal planar geometry of the nitro groups, driven by resonance stabilization. |
Intermolecular Interactions and Crystal Packing
The supramolecular architecture of bis(3,5-dinitrophenyl)methanone is dictated by its electron-deficient nature. The absence of strong hydrogen bond donors (like -OH or -NH₂) forces the crystal lattice to rely on weaker, highly directional interactions.
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C-H···O Hydrogen Bonding: The highly acidic aromatic protons (activated by the ortho/para nitro groups) act as weak hydrogen bond donors to the carbonyl and nitro oxygen acceptors of adjacent molecules, forming a 3D supramolecular network.
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π-π Stacking: The electron-poor aromatic rings engage in offset face-to-face π-π stacking, minimizing electrostatic repulsion while maximizing dispersive forces.
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Dipole-Dipole Interactions: The strong dipole moment of the central carbonyl group aligns anti-parallel to neighboring molecules to cancel out macroscopic polarity, resulting in the centrosymmetric P2₁/c space group.
Caption: Key intermolecular interactions dictating the crystal packing of the title compound.
Conclusion
The crystallographic elucidation of bis(3,5-dinitrophenyl)methanone requires a rigorous, causality-driven approach—from the kinetic control of crystal growth to the statistical validation of the refinement model. By employing low-temperature data collection and full-matrix least-squares refinement, researchers can achieve a highly accurate topological map of this electron-deficient scaffold. This self-validating workflow ensures that the resulting structural data is robust enough to inform downstream applications in energetic materials engineering and rational drug design.
References
- Guidechem. "Bis(3,5-dinitrophenyl)
- Bruker (2016). "DOC-M86-EXX229 APEX3 Software User Manual". Bruker AXS Inc.
- Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry.
- Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography.
